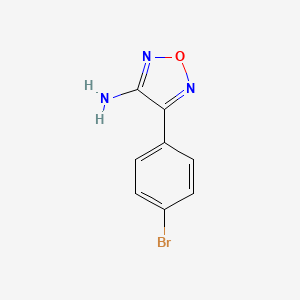

4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromophenyl)-1,2,5-oxadiazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6BrN3O/c9-6-3-1-5(2-4-6)7-8(10)12-13-11-7/h1-4H,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWSVUZLCBMDUQJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NON=C2N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6BrN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401269748 | |

| Record name | 4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401269748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49615-71-6 | |

| Record name | 4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49615-71-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401269748 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Strategies

Synthesis of 4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine

The construction of the specific molecule 4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine involves multi-step sequences that build the substituted heterocyclic ring system from acyclic or simpler cyclic precursors.

A logical synthetic route to 4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine can be conceptualized starting from 4-bromobenzaldehyde (B125591). This pathway involves the initial formation of a key intermediate, a glyoxime (B48743) derivative, which then undergoes cyclodehydration to form the 1,2,5-oxadiazole ring.

A plausible multi-step synthesis is as follows:

Formation of (4-bromophenyl)glyoxime : The synthesis begins with the conversion of 4-bromobenzaldehyde into an α-dione, such as 4-bromobenzil. This intermediate is then reacted with hydroxylamine (B1172632) to form the corresponding 1,2-dione dioxime, also known as (4-bromophenyl)glyoxime.

Cyclodehydration : The prepared glyoxime is then subjected to dehydration. This crucial step closes the ring to form 3-amino-4-(4-bromophenyl)-1,2,5-oxadiazole. A variety of dehydrating agents can be employed for this transformation.

Functional Group Interconversion : If the direct cyclization does not yield the amine, a precursor such as 3-chloro-4-(4-bromophenyl)-1,2,5-oxadiazole can be synthesized first. This intermediate can then undergo nucleophilic substitution with an ammonia (B1221849) source to introduce the required amino group at the 3-position.

This precursor-based approach allows for the systematic construction of the target molecule by forming the core heterocyclic ring and then installing the necessary functional groups.

The efficiency of synthesizing heterocyclic compounds like 4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine is highly dependent on the reaction conditions. Key parameters such as temperature, solvent, and catalyst can be systematically varied to maximize product yield and purity. researchgate.net For instance, in cyclization reactions, the choice of solvent can influence reactant solubility and reaction rate. The temperature is another critical factor; while higher temperatures can accelerate the reaction, they may also lead to the formation of undesirable byproducts. researchgate.net The optimization process often involves screening various conditions, as illustrated in the following hypothetical table for a generic cyclization step.

| Entry | Solvent | Temperature (°C) | Catalyst (mol%) | Yield (%) |

|---|---|---|---|---|

| 1 | Toluene | 80 | None | 45 |

| 2 | Toluene | 110 | None | 60 |

| 3 | DMF | 80 | None | 55 |

| 4 | DMF | 80 | CuSO₄ (10) | 75 |

| 5 | H₂O/t-BuOH (1:1) | Room Temp | CuSO₄ (50) | 85 |

As the table demonstrates, employing a catalyst like CuSO₄ in a suitable solvent system such as a water/t-butanol mixture can significantly improve the yield even at room temperature, which is often preferable to avoid thermal decomposition of sensitive compounds. researchgate.net

General Approaches to 1,2,5-Oxadiazol-3-amine (B3056651) Core Synthesis

The synthesis of the 1,2,5-oxadiazole ring, also known as a furazan (B8792606), is a well-established area of heterocyclic chemistry. Several general methods are available for constructing this core structure, which can then be functionalized to produce derivatives like the target amine.

Amidoximes are key precursors in the synthesis of various oxadiazole isomers. rjptonline.org They are typically prepared from the corresponding nitriles by reaction with hydroxylamine hydrochloride. rjptonline.org For the synthesis of the 1,2,5-oxadiazole core, a suitably substituted amidoxime (B1450833) can undergo intramolecular cyclization. Often, this involves the reaction of an α-substituted amidoxime where the α-substituent is a leaving group or participates in the cyclization.

Another related approach involves the dimerization of nitrile oxides. Nitrile oxides can be generated in situ from various precursors, including the dehydration of α-nitro ketoximes. This method leads to the formation of 1,2,5-oxadiazole N-oxides (furoxans), which can subsequently be deoxygenated to furnish the 1,2,5-oxadiazole ring. researchgate.net

The Boulton–Katritzky rearrangement is a notable thermal transformation that can be used to synthesize various heterocyclic systems from 1,2,4-oxadiazoles. chim.it This reaction involves an internal nucleophilic substitution where a nucleophilic atom in a side chain at the C3 position of the 1,2,4-oxadiazole (B8745197) ring attacks the electrophilic N2 atom. chim.it

Specifically, the oxime of a 3-acyl-1,2,4-oxadiazole can rearrange to form a 1,2,5-oxadiazole derivative. The mechanism involves the cleavage of the weak O-N bond of the 1,2,4-oxadiazole ring and the formation of a new, more stable heterocyclic system. chim.it This rearrangement provides a unique pathway to the 1,2,5-oxadiazole core from a different oxadiazole isomer.

One of the most widely used and versatile methods for the synthesis of the 1,2,5-oxadiazole ring is the cyclodehydration of 1,2-dione dioximes, commonly known as glyoximes. researchgate.net This method is applicable to a wide range of substituted glyoximes, allowing for the preparation of diversely functionalized 1,2,5-oxadiazoles.

The dehydration can be achieved using a variety of reagents, ranging from classical strong acids and anhydrides to milder modern reagents. The choice of dehydrating agent can be crucial, especially for substrates with sensitive functional groups. researchgate.netnih.gov For instance, using strong reagents like thionyl chloride can sometimes lead to Beckmann rearrangement as a side reaction, forming 1,2,4-oxadiazoles. researchgate.net Milder reagents, such as 1,1'-carbonyldiimidazole (B1668759) (CDI), have been shown to be effective at ambient temperatures, which is beneficial for preparing potentially energetic or thermally unstable compounds. nih.govorganic-chemistry.org

| Dehydrating Agent | Typical Conditions | Notes |

|---|---|---|

| Succinic Anhydride | Heating/Melting with glyoxime | A classic method, particularly for the parent 1,2,5-oxadiazole. |

| Acetic Anhydride | Refluxing | Commonly used, effective for many derivatives. |

| Thionyl Chloride (SOCl₂) | In an inert solvent (e.g., CH₂Cl₂) | Can lead to Beckmann rearrangement as a byproduct. researchgate.net |

| Phosphorus Oxychloride (POCl₃) | Heating | A strong dehydrating agent, can be harsh. nih.gov |

| 1,1'-Carbonyldiimidazole (CDI) | Ambient temperature | A mild method suitable for sensitive substrates. nih.gov |

Reactions of 1,2,5-Oxadiazole-3,4-diamine with Diketo Derivatives (e.g., Paal–Knorr Reaction)

A key strategy for synthesizing 4-substituted-1,2,5-oxadiazol-3-amines involves the condensation of 1,2,5-oxadiazole-3,4-diamine with α-diketones or their equivalents. This approach is analogous to the Paal–Knorr reaction for pyrrole (B145914) synthesis. For instance, the reaction of 1,2,5-oxadiazole-3,4-diamine with 2,5-hexanedione (B30556) selectively yields 4-(2,5-dimethyl-1H-pyrrol-1-yl)-1,2,5-oxadiazol-3-amine. researchgate.net This method provides a direct route to introducing heterocyclic substituents at the 4-position of the oxadiazole ring. researchgate.net

Similarly, reactions with other diketo compounds, such as glyoxal (B1671930) and pyruvic aldehyde, have been investigated. The reaction with glyoxal under slightly basic conditions produces 5,6-dihydroxy-4,5,6,7-tetrahydro researchgate.netnih.govacs.orgoxadiazolo[3,4-b]pyrazine, which can be subsequently dehydrated to form the fused researchgate.netnih.govacs.orgoxadiazolo[3,4-b]pyrazine ring system. researchgate.net This demonstrates the utility of diketo derivatives in constructing complex heterocyclic systems fused to the 1,2,5-oxadiazole core. researchgate.net

Derivatization Strategies for 4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine Analogs

The structure of 4-(4-bromophenyl)-1,2,5-oxadiazol-3-amine offers two primary sites for derivatization: the exocyclic amino group and the bromine atom on the phenyl ring. These reactive handles allow for the generation of a wide array of analogs through various chemical transformations.

Functionalization of the Amino Group (e.g., acylation)

The primary amino group on the 1,2,5-oxadiazole ring is amenable to standard functionalization reactions, such as acylation. This reaction typically involves treating the parent amine with an acylating agent, such as an acyl chloride or anhydride, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. The base serves to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. This straightforward modification allows for the introduction of a wide variety of acyl groups, thereby modulating the compound's physicochemical properties.

Palladium-Catalyzed Cross-Coupling Reactions on the Bromophenyl Moiety (e.g., Suzuki Coupling)

The bromine atom on the phenyl ring serves as an excellent handle for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. organic-chemistry.org This reaction enables the formation of a new carbon-carbon bond, connecting the bromophenyl moiety to various aryl, heteroaryl, or alkyl groups derived from boronic acids or their esters. organic-chemistry.orgmdpi.com

The success of the Suzuki coupling is highly dependent on the choice of catalyst, ligand, base, and solvent system. Common catalysts include palladium complexes like tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1′-bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂). nih.govmdpi.com A variety of bases, including sodium carbonate (Na₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃), are used to activate the boronic acid for transmetalation. nih.govnih.gov The reaction is often performed in solvent mixtures such as toluene/water or dioxane. nih.govmdpi.com The aryl bromide in the starting material is a useful feature for further elaboration via these palladium-catalyzed reactions. nih.gov

Table 1: Representative Conditions for Suzuki Cross-Coupling Reactions on Aryl Bromides| Substrate Type | Coupling Partner | Catalyst/Ligand | Base | Solvent | Reference |

|---|---|---|---|---|---|

| Aryl Bromide | Aryl/Heteroaryl Boronic Acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | mdpi.com |

| 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole (B92946) | Heterocyclic Boronic Acids | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Water | researchgate.net |

| Brominated Benzotriazine Oxide | 4-Bromophenylboronic Acid | Pd(OAc)₂ / PCy₃ | K₃PO₄ | MeCN/Water | nih.gov |

| Bromo-substituted Quinazoline | Boronic Acid Pinacol Ester | Pd(dppf)Cl₂ | Na₂CO₃ | Toluene/Water | nih.gov |

Introduction of Diverse Heterocyclic Substituents at the 4-Position

As an alternative to building the molecule with the 4-(4-bromophenyl) group already in place, diverse heterocyclic substituents can be introduced at the 4-position of a 1,2,5-oxadiazol-3-amine core. This is achieved by starting with 1,2,5-oxadiazole-3,4-diamine and reacting it with various diketones. This synthetic route is particularly valuable for creating analogs where the substituent at the 4-position is a heterocycle. For example, the reaction with 2,5-hexanedione leads to the formation of a 4-(2,5-dimethyl-1H-pyrrol-1-yl) substituent, demonstrating a practical method for accessing compounds with significant structural diversity. researchgate.net

Advanced Synthetic Techniques

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool for accelerating the synthesis of heterocyclic compounds, including 1,3,4-oxadiazole (B1194373) derivatives. nih.gov This technique often leads to significantly reduced reaction times, higher yields, and increased product purity compared to conventional heating methods. nih.govarkat-usa.org The application of microwave irradiation can be used in various steps of oxadiazole synthesis, such as the cyclization of hydrazides. wjarr.com For example, the cyclodehydration of N,N'-diacylhydrazines to form 1,3,4-oxadiazoles can be efficiently performed under microwave conditions. mdpi.com Similarly, the reaction of hydrazides with aromatic aldehydes, a key step in forming precursors for cyclization, can be completed in minutes under microwave irradiation, often in the absence of a solvent or with a minimal amount of a high-boiling solvent like DMF. nih.govwjarr.com

Table 2: Examples of Microwave-Assisted Synthesis in Oxadiazole Chemistry| Reaction Type | Reactants | Conditions | Advantages Noted | Reference |

|---|---|---|---|---|

| Oxadiazole Formation | Isoniazid, Aromatic Aldehyde | 300 W, 3 min, DMF (5 drops) | Rapid reaction, high efficiency | nih.gov |

| Cyclization | Hydrazide, Carbon Disulfide, KOH | Microwave irradiation | Shorter reaction time | wjarr.com |

| Cyclodehydration | Acylhydrazide, POCl₃ | Microwave irradiation | Efficient one-pot synthesis | wjarr.com |

| Cyclodehydration | Phenyl-1,3,4-oxadiazole derivatives | Microwave-assisted | Not specified in abstract | mdpi.com |

One-Pot Synthetic Procedures

A notable one-pot protocol involves the reaction of α-bromomethyl ketones with hydroxylamine under basic conditions. rsc.org This method has been successfully applied to synthesize a variety of alkyl, aryl, and heteroaryl aminofurazans. rsc.orgresearchgate.net The process is operationally simple and is initiated by the reaction of the corresponding bromomethyl ketone with hydroxylamine in a basic aqueous ethanol (B145695) solution at room temperature. rsc.org This is followed by heating the reaction mixture to achieve cyclization and amination, ultimately yielding the desired 3-amino-4-substituted-1,2,5-oxadiazole. rsc.org

The general reaction scheme for this one-pot synthesis is as follows:

Scheme 1: One-Pot Synthesis of Aryl-Substituted Aminofurazans from α-Bromomethyl Ketones

R-CO-CH₂Br + NH₂OH·HCl ---(NaOH, EtOH/H₂O)--> 4-R-1,2,5-Oxadiazol-3-amine

Where 'R' represents an aryl group.

This methodology has proven effective for a range of substituted aryl bromomethyl ketones, demonstrating its versatility. The yields for various aryl aminofurazans synthesized using this one-pot procedure are generally good. rsc.org Below is a table summarizing the results for several aryl-substituted aminofurazans prepared via this method, which illustrates the scope of the reaction.

| Entry | Product (4-Aryl-1,2,5-oxadiazol-3-amine) | Starting Material (Aryl Bromomethyl Ketone) | Yield (%) |

|---|---|---|---|

| 1 | 4-Phenyl-1,2,5-oxadiazol-3-amine | 2-Bromo-1-phenylethan-1-one | 72 |

| 2 | 4-(4-Methylphenyl)-1,2,5-oxadiazol-3-amine | 2-Bromo-1-(p-tolyl)ethan-1-one | 75 |

| 3 | 4-(4-Methoxyphenyl)-1,2,5-oxadiazol-3-amine | 2-Bromo-1-(4-methoxyphenyl)ethan-1-one | 70 |

| 4 | 4-(4-Fluorophenyl)-1,2,5-oxadiazol-3-amine | 2-Bromo-1-(4-fluorophenyl)ethan-1-one | 68 |

| 5 | 4-(4-Chlorophenyl)-1,2,5-oxadiazol-3-amine | 2-Bromo-1-(4-chlorophenyl)ethan-1-one | 71 |

| 6 | 4-(4-Nitrophenyl)-1,2,5-oxadiazol-3-amine | 2-Bromo-1-(4-nitrophenyl)ethan-1-one | 65 |

This one-pot approach presents several advantages over traditional multi-step methods, including simplicity, efficiency, and the use of inexpensive precursors. rsc.org The scalability of this protocol has also been demonstrated, making it a viable method for larger-scale production. rsc.org

Reaction Chemistry and Mechanistic Investigations

Intrinsic Reactivity of the 1,2,5-Oxadiazole Ring System

The 1,2,5-oxadiazole ring, also known as furazan (B8792606), is a five-membered heterocycle characterized by a relatively weak N-O bond, which significantly influences its stability and reactivity. chim.it This inherent feature makes the ring susceptible to cleavage under thermal, photochemical, and nucleophilic conditions.

The 1,2,5-oxadiazole ring system is known to undergo ring cleavage upon exposure to heat or light. umich.edu Thermolysis of substituted furazans typically results in fragmentation into two nitrile-containing species. For instance, early studies on diphenylfurazan demonstrated its decomposition at temperatures above 200 °C to yield benzonitrile (B105546) and phenyl isocyanate, suggesting the formation of a benzonitrile oxide intermediate. umich.edu This type of fragmentation is a general characteristic of the furazan ring.

Photolytic cleavage of furazans and their benzannulated derivatives (benzofurazans) into nitrile and nitrile oxide fragments is also a well-established process. umich.edu The specific products and reaction efficiencies can be influenced by the nature of the substituents on the ring and the reaction conditions. For 4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine, thermal or photochemical stress would be expected to cleave the ring, potentially yielding a nitrile oxide and a cyanamide (B42294) derivative, although the exact pathway would require specific experimental investigation.

Table 1: Representative Ring Cleavage Reactions of Oxadiazoles

| Oxadiazole Derivative | Conditions | Products | Reference |

|---|---|---|---|

| Diphenylfurazan | >200 °C (Thermolysis) | Benzonitrile, Phenyl isocyanate | umich.edu |

| Acenaphtho[1,2-c]furazan | 72 °C (Thermolysis) | Acenaphthylene-1-carbonitrile oxide | umich.edu |

The carbon atoms of the oxadiazole ring exhibit electrophilic character, making them susceptible to nucleophilic attack. This can lead to ring-opening reactions, a process extensively studied in the isomeric 1,2,4-oxadiazoles. chim.it In many cases, these reactions proceed via an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) mechanism, particularly when the nucleophile is bidentate. chim.itresearchgate.net

For the 1,2,5-oxadiazole system, strong nucleophiles can attack one of the ring carbons, initiating the cleavage of the weak N-O bond. The presence of an electron-withdrawing bromophenyl group would likely enhance the electrophilicity of the adjacent carbon atom (C4), making it a probable site for initial nucleophilic attack. The subsequent ring-opening would generate a reactive intermediate that could undergo further transformations, such as rearrangement or cyclization with another nucleophilic species. For example, reactions with hydrazine (B178648) or hydroxylamine (B1172632) could lead to the formation of new heterocyclic systems. chim.it

Reactivity of the Amine Functionality at the 3-Position

The exocyclic amine group at the 3-position is a key site of reactivity, behaving as a typical, albeit electronically modified, primary aromatic amine. Its nucleophilicity allows for a variety of classical amine reactions.

The primary amine group readily undergoes condensation reactions with aldehydes and ketones to form the corresponding Schiff bases (imines). This reactivity is well-documented for amino-substituted azoles. For instance, studies on the related compound 3,4-diamino chim.itnih.govnih.govoxadiazole have shown that it reacts with glyoxal (B1671930) and pyruvic aldehyde under mildly basic conditions to produce the expected initial diol products, which can then be dehydrated to form a fused pyrazine (B50134) ring system. researchgate.netusm.edu This demonstrates the capacity of the amino group on the 1,2,5-oxadiazole ring to react with dicarbonyl compounds.

Similarly, 4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine would be expected to react with various aldehydes and ketones to form imines, which are versatile intermediates for further synthetic transformations.

Table 2: Examples of Condensation Reactions with Aminoazoles

| Aminoazole | Carbonyl Compound | Product Type | Reference |

|---|---|---|---|

| 3,4-Diamino chim.itnih.govnih.govoxadiazole | Glyoxal | Dihydroxy-tetrahydropyrazine adduct | researchgate.netusm.edu |

As a nucleophile, the 3-amino group can be readily alkylated and acylated. Acylation with acyl chlorides or acid anhydrides would produce the corresponding amides, while reaction with sulfonyl chlorides would yield sulfonamides. These reactions are fundamental transformations for modifying the properties of the parent amine.

Alkylation can be achieved using alkyl halides, although over-alkylation to form secondary and tertiary amines is possible. The regioselectivity of such reactions can sometimes be complex; in related heterocyclic systems containing both amine and thione groups, alkylation has been observed to occur selectively at the sulfur atom over the nitrogen atom. tandfonline.com However, in the absence of other competing nucleophilic sites, the 3-amino group would be the primary target for alkylating agents.

Reactivity of the Bromophenyl Substituent

The 4-bromophenyl group is a versatile handle for synthetic modifications, primarily through palladium-catalyzed cross-coupling reactions. The bromine atom can be substituted with a wide variety of carbon, nitrogen, and oxygen nucleophiles, allowing for extensive diversification of the core structure.

The Suzuki cross-coupling reaction is a particularly powerful tool in this context. Studies on the closely related 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole (B92946) have demonstrated its efficient coupling with a range of aryl- and heteroaryl-boronic acids. researchgate.net This reaction proceeds under palladium catalysis to form new carbon-carbon bonds, replacing the bromine atom with the corresponding aryl or heteroaryl group. This methodology is directly applicable to 4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine, enabling the synthesis of a diverse library of biaryl derivatives. Other common cross-coupling reactions, such as the Buchwald-Hartwig amination (for C-N bond formation), Sonogashira coupling (for C-C alkyne formation), and Heck reaction, are also expected to be highly effective.

Table 3: Representative Suzuki Coupling on a Bromophenyl-Oxadiazole Core

| Substrate | Boronic Acid | Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole | Thiophene-boronic acids | Pd(PPh₃)₄ / Phase Transfer Catalyst | 2,5-bis(4-(thienyl)phenyl)-1,3,4-oxadiazole | researchgate.net |

| 2,5-bis(4-bromophenyl)-1,3,4-oxadiazole | Furan-boronic acids | Pd(PPh₃)₄ / Phase Transfer Catalyst | 2,5-bis(4-(furanyl)phenyl)-1,3,4-oxadiazole | researchgate.net |

Halogen Dance and Metal-Halogen Exchange Reactions

The bromophenyl moiety of the molecule is a key center for reactivity, particularly in Halogen Dance and metal-halogen exchange reactions.

Halogen Dance Reactions: The Halogen Dance is a base-catalyzed isomerization reaction where a halogen atom migrates from one position to another on an aromatic or heterocyclic ring. researchgate.netclockss.org This process typically occurs under the influence of strong, non-nucleophilic bases, such as lithium diisopropylamide (LDA). researchgate.net For 4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine, this reaction would involve the deprotonation of the phenyl ring at a position ortho to the bromine atom. The resulting carbanion can then induce the migration of the bromine, typically to the site of deprotonation (a 1,2-shift). clockss.org While often seen as a potential side reaction during metalation, it can be harnessed synthetically to access isomers that are otherwise difficult to prepare. clockss.org The reaction is influenced by factors such as the base used, temperature, and solvent, which can control the position of the thermodynamic equilibrium between the isomeric organometallic intermediates.

Metal-Halogen Exchange: Metal-halogen exchange is a fundamental and widely used reaction in organometallic chemistry for the formation of carbon-metal bonds. wikipedia.org In this process, the bromine atom on the phenyl ring of 4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine can be swapped with a more electropositive metal, most commonly lithium. wikipedia.org This is typically achieved by treating the aryl bromide with an organolithium reagent, such as n-butyllithium or t-butyllithium, at low temperatures (e.g., -78°C to -100°C) to prevent side reactions. tcnj.edursc.org

The reaction proceeds rapidly, converting the relatively unreactive aryl bromide into a highly nucleophilic aryllithium species. wikipedia.org This intermediate, 4-(4-lithiophenyl)-1,2,5-oxadiazol-3-amine, is not isolated but is immediately used in subsequent reactions by quenching with an electrophile. This two-step sequence allows for the introduction of a wide variety of functional groups at the 4-position of the phenyl ring.

| Reaction Step | Reagent | Temperature | Intermediate/Product |

| Metal-Halogen Exchange | n-Butyllithium | -78 °C | 4-(4-Lithiophenyl)-1,2,5-oxadiazol-3-amine |

| Quenching | Carbon Dioxide (CO₂) | -78 °C to RT | 4-(3-Amino-1,2,5-oxadiazol-4-yl)benzoic acid |

| Quenching | Benzaldehyde | -78 °C to RT | (4-(3-Amino-1,2,5-oxadiazol-4-yl)phenyl)(phenyl)methanol |

| Quenching | Methyl Iodide (CH₃I) | -78 °C to RT | 4-(4-Tolyl)-1,2,5-oxadiazol-3-amine |

This table presents plausible transformations based on established metal-halogen exchange chemistry.

Cross-Coupling Reaction Pathways (e.g., C-C bond formation)

The carbon-bromine bond in 4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine is an ideal handle for palladium-catalyzed cross-coupling reactions, which are powerful methods for forming new carbon-carbon and carbon-heteroatom bonds. The Suzuki cross-coupling reaction is a prominent example. nih.gov

In a typical Suzuki reaction, the aryl bromide is coupled with an organoboron compound, such as a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. nih.govresearchgate.net This methodology allows for the direct connection of the bromophenyl scaffold to other aryl, heteroaryl, or alkyl groups, providing a modular approach to synthesizing complex derivatives. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and preventing side reactions.

Below is a table summarizing typical conditions for Suzuki cross-coupling reactions involving aryl bromides structurally similar to the title compound.

| Catalyst | Ligand | Base | Solvent | Substrate | Product Example |

| Pd(PPh₃)₄ | Triphenylphosphine | Na₂CO₃ | Toluene/Ethanol (B145695)/Water | Phenylboronic acid | 4-(Biphenyl-4-yl)-1,2,5-oxadiazol-3-amine |

| Pd(dppf)Cl₂ | dppf | K₂CO₃ | Dioxane/Water | Thiophene-2-boronic acid | 4-(4-(Thiophen-2-yl)phenyl)-1,2,5-oxadiazol-3-amine |

| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/Water | Pyridine-3-boronic acid | 4-(4-(Pyridin-3-yl)phenyl)-1,2,5-oxadiazol-3-amine |

This table illustrates representative Suzuki coupling reactions based on established protocols for related bromophenyl-substituted heterocycles. nih.govresearchgate.net

Other palladium-catalyzed reactions such as Heck, Sonogashira, and Buchwald-Hartwig amination could similarly be applied to functionalize the aryl bromide position, further highlighting the synthetic utility of this compound.

Other Significant Rearrangements and Transformations

Beyond reactions at the bromophenyl group, the 1,2,5-oxadiazole ring itself can undergo specific transformations.

Boulton–Katritzky Rearrangements

The Boulton–Katritzky rearrangement is a well-documented thermal or photochemical transformation of one heterocyclic system into another. chim.itosi.lv It is most classically described for 1,2,4-oxadiazoles. chim.itnih.gov The canonical mechanism involves the intramolecular nucleophilic attack of an atom within a side-chain at the 3-position of the oxadiazole ring onto the N(2) atom, leading to the cleavage of the weak O-N bond and subsequent rearrangement to form a new, often more stable, heterocyclic ring. chim.it

It is important to note that 4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine is a 1,2,5-oxadiazole isomer. The classical Boulton-Katritzky rearrangement is characteristic of the 1,2,4-oxadiazole (B8745197) scaffold. researchgate.net The applicability of a similar rearrangement to the 1,2,5-oxadiazole system is not as established and would likely proceed through a different mechanistic pathway, if at all, due to the different arrangement of nitrogen and oxygen atoms in the ring. The stability of the 1,2,5-oxadiazole (furazan) ring is generally higher than that of the 1,2,4-isomer, making it less prone to such rearrangements under typical conditions.

Nitro-Amine Substitution Reactions

The amino group on the 1,2,5-oxadiazole ring can influence its reactivity and can itself be a site for transformation. While direct nucleophilic substitution of the amine is challenging, it can be chemically modified. For instance, the amine could be diazotized and subsequently replaced by other functionalities.

Furthermore, the introduction of a nitro group onto the oxadiazole ring, or onto the phenyl ring via electrophilic aromatic substitution, can significantly alter the compound's reactivity. rsc.org In compounds containing both amino and nitro groups on an oxadiazole ring, complex chemistries can emerge. For example, theoretical studies on related 3-amino-4-nitro-1,2,5-oxadiazole-2-oxides have investigated their stability and potential for ring-opening reactions. researchgate.net The presence of a strong electron-withdrawing nitro group can activate the ring towards nucleophilic attack, potentially leading to substitution or ring-opening, depending on the reaction conditions and the specific isomer. nih.gov Such transformations highlight the potential to use the existing amino group as a directing group for further functionalization or as a precursor to other reactive intermediates.

Advanced Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of organic molecules, offering detailed information about the chemical environment of individual atoms. While specific experimental spectra for 4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine are not widely reported in publicly available literature, a theoretical analysis based on its structure allows for the prediction of its spectral characteristics.

The ¹H NMR spectrum is used to identify the different types of protons in a molecule. The structure of 4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine contains two distinct proton environments: those on the 4-bromophenyl ring and those of the amine (-NH₂) group.

The protons of the 1,4-disubstituted (para) bromophenyl ring are expected to appear as a pair of doublets. This pattern, often referred to as an AA'BB' system, arises from the coupling of adjacent aromatic protons. The protons ortho to the oxadiazole ring (H-2' and H-6') would be in a different chemical environment than the protons ortho to the bromine atom (H-3' and H-5'). Their signals are typically found in the aromatic region of the spectrum, generally between δ 7.0 and 8.0 ppm.

The amine group (-NH₂) protons would likely appear as a broad singlet. The chemical shift of these protons can be highly variable, depending on the solvent, concentration, and temperature, but is often observed in the range of δ 4.0-6.0 ppm for amino-substituted heterocycles. This broadness is due to quadrupole broadening from the nitrogen atom and potential hydrogen exchange.

Interactive Data Table: Expected ¹H NMR Signals

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| Amine (NH₂) | 4.0 - 6.0 | Broad Singlet | 2H |

| Aromatic (H-3', H-5') | 7.5 - 7.8 | Doublet (d) | 2H |

| Aromatic (H-2', H-6') | 7.7 - 8.0 | Doublet (d) | 2H |

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. For 4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine, eight distinct carbon signals are anticipated.

The 1,2,5-oxadiazole (furazan) ring contains two quaternary carbons (C-3 and C-4) bonded to nitrogen. These carbons are significantly deshielded and are expected to resonate at high chemical shifts, typically in the range of δ 140-160 ppm.

The 4-bromophenyl ring has four unique carbon environments:

C-1': The carbon directly attached to the oxadiazole ring.

C-2' and C-6': The two equivalent carbons ortho to the oxadiazole substituent.

C-3' and C-5': The two equivalent carbons ortho to the bromine atom.

C-4': The carbon atom bonded to the bromine atom (ipso-carbon).

The chemical shifts for these aromatic carbons typically appear between δ 115 and 135 ppm. The ipso-carbon attached to the bromine (C-4') often shows a distinct shift, generally around δ 120-125 ppm.

Interactive Data Table: Expected ¹³C NMR Signals

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C-4' (ipso-Br) | 120 - 125 |

| C-1' (ipso-heterocycle) | 125 - 130 |

| C-3', C-5' | 130 - 135 |

| C-2', C-6' | 128 - 132 |

| C-4 (Oxadiazole) | 140 - 150 |

| C-3 (Oxadiazole) | 150 - 160 |

¹⁹F NMR spectroscopy is a highly sensitive technique used specifically for the analysis of organofluorine compounds. For this technique to be applicable to 4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine, a fluorinated derivative would first need to be synthesized, for instance, by replacing the bromine atom with a fluorine atom to yield 4-(4-Fluorophenyl)-1,2,5-oxadiazol-3-amine.

In such a hypothetical derivative, the ¹⁹F NMR spectrum would be expected to show a single signal for the fluorine atom on the phenyl ring. The chemical shift of this signal would provide confirmation of the fluorine's electronic environment. Furthermore, coupling between the fluorine atom and the adjacent aromatic protons (³JHF) would be observable in both the ¹H and ¹⁹F NMR spectra, providing additional evidence for the compound's structure. As of this writing, specific ¹⁹F NMR data for fluorinated derivatives of the title compound are not available in surveyed literature.

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning ¹H and ¹³C signals by revealing connectivity between atoms. sdsu.edu

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. researchgate.net For 4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine, a cross-peak would be expected between the two doublets of the aromatic protons (H-2'/H-6' and H-3'/H-5'), confirming their adjacent positions on the phenyl ring. science.govresearchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. nih.gov It would definitively link the aromatic proton signals to their corresponding carbon signals (H-2'/H-6' to C-2'/C-6' and H-3'/H-5' to C-3'/C-5'). sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings (typically over 2-3 bonds) between protons and carbons. science.gov It is invaluable for identifying quaternary carbons. For instance, correlations would be expected from the H-2'/H-6' protons to the quaternary carbons C-4 and C-1' of the oxadiazole and phenyl rings, respectively, confirming the connectivity between the two ring systems. sdsu.eduresearchgate.net

While no specific 2D NMR data for 4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine has been reported, the application of these techniques would be essential for a complete and rigorous structural proof. mdpi.com

Mass Spectrometry (MS)

Mass spectrometry is a critical analytical technique that measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental formula.

Electrospray ionization (ESI) is a soft ionization technique that typically produces intact molecular ions with minimal fragmentation, making it ideal for confirming the molecular weight of a compound. For 4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine (C₈H₆BrN₃O), analysis in positive ion mode would be expected to show a prominent signal for the protonated molecule, [M+H]⁺.

Due to the natural isotopic abundance of bromine (⁷⁹Br ≈ 50.7%, ⁸¹Br ≈ 49.3%), the molecular ion peak will appear as a characteristic doublet with a mass difference of approximately 2 Da and a nearly 1:1 intensity ratio. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule. Predicted m/z values for various adducts confirm the expected molecular weight. uni.luuni.lu

Interactive Data Table: Predicted ESI-MS Adducts for C₈H₆BrN₃O

| Adduct | Predicted m/z (for ⁷⁹Br) | Predicted m/z (for ⁸¹Br) |

| [M+H]⁺ | 239.97670 | 241.97465 |

| [M+Na]⁺ | 261.95864 | 263.95659 |

| [M+K]⁺ | 277.93258 | 279.93053 |

| [M+NH₄]⁺ | 257.00324 | 259.00119 |

Data sourced from computational predictions. uni.luuni.lu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental formula of 4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine by providing a highly accurate mass measurement. For the molecular formula C₈H₆BrN₃O, the predicted monoisotopic mass is 238.96942 Da. uni.luuni.lu HRMS analysis, typically using electrospray ionization (ESI), can identify the protonated molecule [M+H]⁺ and other common adducts, such as the sodium [M+Na]⁺ adduct. The precise mass-to-charge (m/z) ratios of these ions are compared against calculated values, with a low mass error (typically <5 ppm) confirming the assigned molecular formula. mdpi.com

Predicted HRMS data for common adducts of the compound are instrumental for its identification. uni.luuni.lu

| Adduct Ion | Calculated m/z |

|---|---|

| [M+H]⁺ | 239.97670 |

| [M+Na]⁺ | 261.95864 |

| [M-H]⁻ | 237.96214 |

| [M+NH₄]⁺ | 257.00324 |

Fragmentation Pattern Analysis for Structural Insights

Mass spectrometry, particularly tandem MS (MS/MS), provides structural information through the analysis of fragmentation patterns. While specific fragmentation data for 4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine is not detailed in the available literature, characteristic fragmentation pathways can be predicted based on the known behavior of related structures such as 1,2,5-oxadiazole (furazan) and 1,2,4-oxadiazole (B8745197) derivatives. scielo.brresearchgate.netnih.govresearchgate.net

Upon ionization, the molecular ion would likely undergo cleavage of the heterocyclic 1,2,5-oxadiazole ring, which is a common fragmentation pathway for this system. scielo.brresearchgate.netresearchgate.net Key fragmentation processes could include:

Ring Cleavage: Fission of the N-O and C-C bonds within the oxadiazole ring. Studies on related 1,2,4-oxadiazoles show that cleavage at the 1-5 and 3-4 bonds is a primary fragmentation route. researchgate.net

Loss of Small Molecules: Ejection of stable neutral molecules such as HCN, N₂, and CO. For instance, the fragmentation of deprotonated 3-hydroxyfurazan amino acids involves cleavages of the ring to form an oxoisocyanate ion. nih.gov

Cleavage of the Aryl-Heterocycle Bond: Fission of the bond connecting the 4-bromophenyl group and the oxadiazole ring, leading to ions corresponding to each fragment (e.g., [C₆H₄Br]⁺ and [C₂HN₃O]⁺).

Loss of Bromine: Cleavage of the C-Br bond, resulting in a fragment ion that is 79/81 mass units lighter than the parent ion.

These fragmentation patterns provide a veritable fingerprint that helps to confirm the connectivity of the atoms within the molecule.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. For 4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine, the IR spectrum is expected to show characteristic absorption bands that confirm the presence of the amine (NH₂), the aromatic ring (C-H and C=C), and the oxadiazole ring (C=N, N-O). mdpi.comnih.gov

Based on data from structurally similar aminoxadiazole compounds, the following key absorption bands can be anticipated: mdpi.com

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Primary Amine (N-H) | Symmetric & Asymmetric Stretching | 3200 - 3450 |

| Aromatic C-H | Stretching | 3000 - 3100 |

| Oxadiazole Ring (C=N) | Stretching | 1610 - 1650 |

| Aromatic Ring (C=C) | Stretching | 1450 - 1600 |

| Oxadiazole Ring (N-O) | Stretching | 1300 - 1430 |

| C-Br | Stretching | 500 - 600 |

The presence of sharp bands in the 3200-3450 cm⁻¹ region would be strong evidence for the primary amine group, while absorptions in the 1450-1650 cm⁻¹ range confirm the presence of the aromatic and heterocyclic ring systems. mdpi.comresearchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems. ijrpr.com The structure of 4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine features a conjugated system comprising the bromophenyl ring linked to the 1,2,5-oxadiazole ring. This conjugation allows for π → π* electronic transitions, which are expected to produce strong absorption bands in the UV region. libretexts.org

As the extent of conjugation in a molecule increases, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases. libretexts.orgyoutube.com This results in the absorption of light at longer wavelengths (a bathochromic or red shift). The presence of heteroatoms (N, O) with lone pairs of electrons also allows for n → π* transitions, which are typically weaker and may appear as shoulders on the main absorption peaks. The absorption maxima (λ_max) are influenced by the solvent polarity. researchgate.net The UV-Vis spectrum is therefore key to confirming the extent of electronic conjugation between the aromatic and heterocyclic moieties. youtube.comresearchgate.net

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and torsional angles. mdpi.commdpi.com While a specific crystal structure for 4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine is not publicly available, analysis of related structures provides insight into the expected molecular architecture and intermolecular interactions. nih.govresearchgate.netresearchgate.net

A crystallographic study would reveal:

Molecular Geometry: The planarity of the 1,2,5-oxadiazole and bromophenyl rings. It would also determine the dihedral angle between the mean planes of these two rings, which affects the degree of π-orbital overlap and conjugation. nih.govresearchgate.net

Intermolecular Interactions: The packing of molecules in the crystal lattice is governed by non-covalent interactions. For this compound, strong intermolecular N-H···N or N-H···O hydrogen bonds involving the amine group and the nitrogen or oxygen atoms of the oxadiazole ring of an adjacent molecule are highly probable. nih.govresearchgate.net

Other Interactions: Additional interactions such as π–π stacking between the aromatic/heterocyclic rings and potentially halogen bonding involving the bromine atom could also play a significant role in stabilizing the crystal structure. researchgate.netnih.gov

Such data is invaluable for understanding the solid-state properties of the material and for computational modeling studies. nih.gov

Complementary Analytical Techniques

In addition to the primary methods discussed, other analytical techniques are routinely used to provide a complete structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is essential for mapping the carbon-hydrogen framework of the molecule, confirming the substitution pattern on the aromatic ring and providing information about the chemical environment of each unique proton and carbon atom. mdpi.commdpi.com Elemental analysis provides an empirical determination of the mass percentages of carbon, hydrogen, and nitrogen, which serves as a fundamental check of the compound's purity and elemental composition. mdpi.com

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique employed to determine the mass fractions of the constituent elements within a pure compound. This procedure provides an empirical formula, which can then be compared against the theoretical composition derived from the proposed molecular structure. For "4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine," the molecular formula is established as C₈H₆BrN₃O. uni.luuni.luaaronchem.com

The theoretical elemental composition is calculated based on the atomic masses of carbon (C), hydrogen (H), bromine (Br), nitrogen (N), and oxygen (O). The experimentally determined values are expected to align closely with these theoretical percentages, typically within a margin of ±0.4%, to confirm the compound's elemental integrity. While specific experimental results for this exact compound are not detailed in the provided sources, the table below outlines the expected theoretical values. For similar oxadiazole derivatives, published research consistently shows a strong correlation between calculated and experimentally found elemental percentages. mdpi.commdpi.com

Table 1: Theoretical Elemental Composition of 4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine

| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 8 | 96.088 | 40.04 |

| Hydrogen | H | 1.008 | 6 | 6.048 | 2.52 |

| Bromine | Br | 79.904 | 1 | 79.904 | 33.29 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 17.51 |

| Oxygen | O | 15.999 | 1 | 15.999 | 6.67 |

| Total | | | | 240.06 | 100.00 |

Chromatography-Based Purity Assessment (e.g., HPLC, TLC)

Chromatographic techniques are indispensable for evaluating the purity of chemical compounds by separating the main component from any impurities, starting materials, or by-products.

High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and accurate method for determining the purity of a non-volatile compound. A specific HPLC method for "4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine" would involve dissolving the compound in a suitable solvent and injecting it into the HPLC system. While a dedicated study for this specific molecule is not available, method development for a closely related structure, 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine, provides a relevant example of typical analytical conditions. thieme-connect.com In such an analysis, the compound is passed through a column under high pressure, and its elution is monitored by a detector, commonly a photodiode array (PDA) or UV detector. Purity is determined by comparing the area of the main peak to the total area of all peaks in the resulting chromatogram.

Table 2: Representative HPLC Conditions for Purity Analysis of Bromophenyl-Oxadiazole Derivatives

| Parameter | Description |

|---|---|

| Column | C18 (e.g., Promosil, 5µ, 4.60 x 250 mm) thieme-connect.com |

| Mobile Phase | A gradient or isocratic mixture, often of acetonitrile, methanol, and an aqueous buffer (e.g., orthophosphoric acid) thieme-connect.com |

| Flow Rate | Typically 1.0 mL/min thieme-connect.com |

| Column Temperature | Maintained at a constant temperature, for example, 40°C thieme-connect.com |

| Detection | UV detection at a specific wavelength (e.g., 235 nm) thieme-connect.com |

| Retention Time (RT) | The specific time at which the compound elutes from the column (e.g., 3.35 minutes for a related compound) thieme-connect.com |

Thin-Layer Chromatography (TLC)

TLC is a rapid, qualitative technique used to monitor the progress of a chemical reaction and to perform a preliminary assessment of a compound's purity. A small amount of the compound is spotted onto a plate coated with a stationary phase, such as silica (B1680970) gel. The plate is then placed in a chamber containing a suitable mobile phase (eluent). For purification of similar compounds, a mixture of petroleum ether and ethyl acetate (B1210297) has been utilized. mdpi.com

As the mobile phase ascends the plate via capillary action, it carries the compound with it. The distance the compound travels depends on its affinity for the stationary versus the mobile phase. After development, the plate is dried and visualized, typically under UV light, which reveals the location of the spots. The purity is indicated by the presence of a single, well-defined spot.

Table 3: Typical TLC Conditions for Purity Assessment

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel coated plates (e.g., Silica gel 60 F₂₅₄) |

| Mobile Phase (Eluent) | A mixture of a non-polar and a polar solvent (e.g., Petroleum Ether:Ethyl Acetate in a 5:1 to 4:1 ratio) mdpi.com |

| Visualization | UV light (at 254 nm and/or 365 nm) |

| Result | A single spot indicates a high degree of purity. |

Table of Compounds Mentioned

| Compound Name |

|---|

| 4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine |

| 5-(4-bromophenyl)-N-(2-chloro-4-nitrophenyl)-1,3,4-oxadiazol-2-amine |

| Carbon |

| Hydrogen |

| Bromine |

| Nitrogen |

| Oxygen |

| Acetonitrile |

| Methanol |

| Orthophosphoric acid |

| Petroleum Ether |

Computational and Theoretical Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is extensively used to investigate the properties of heterocyclic compounds.

The initial step in most computational studies is the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For 4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine, this process would involve determining the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy state.

A key feature of this molecule is the rotational freedom around the single bond connecting the bromophenyl and oxadiazole rings. Conformational analysis would reveal the preferred orientation of these two rings relative to each other. It is anticipated that the molecule will adopt a largely planar conformation to maximize π-conjugation between the aromatic phenyl ring and the heterocyclic oxadiazole system. However, some degree of torsion is expected to minimize steric hindrance. In a related study on a molecule with two amino-substituted 1,2,5-oxadiazole rings flanking a central 1,2,5-oxadiazole, the flanking ring was found to be twisted by 20.2(1)° with respect to the central ring. nih.gov

Table 1: Predicted Geometrical Parameters for 4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine (based on analogous structures)

| Parameter | Predicted Value |

|---|---|

| C-C (phenyl ring) | ~1.39 Å |

| C-Br bond length | ~1.90 Å |

| C-N (oxadiazole) | ~1.33 Å |

| N-O (oxadiazole) | ~1.38 Å |

Note: These values are estimations based on typical bond lengths and the geometries of similar molecules found in computational chemistry databases.

The electronic properties of a molecule are dictated by the arrangement of its electrons in various molecular orbitals. Frontier Molecular Orbital (FMO) theory is particularly important as it focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.org These orbitals are crucial in determining a molecule's reactivity and its electronic absorption characteristics. wikipedia.org

For 4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine, the HOMO is expected to be localized primarily on the electron-rich amino group and the oxadiazole ring, which act as the primary electron-donating moieties. Conversely, the LUMO is likely to be distributed across the electron-withdrawing bromophenyl ring and the oxadiazole ring. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and thus more reactive.

Table 2: Predicted Frontier Molecular Orbital Energies for 4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine (based on analogous compounds)

| Orbital | Predicted Energy (eV) |

|---|---|

| HOMO | -6.0 to -7.0 |

| LUMO | -1.5 to -2.5 |

Note: These energy ranges are typical for similar aromatic and heterocyclic compounds and are influenced by the specific DFT functional and basis set used in the calculation.

The electronic data from DFT calculations can be used to predict the molecule's reactivity. The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, can identify nucleophilic (electron-rich) and electrophilic (electron-poor) sites. In 4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine, the amino group is expected to be a primary site for electrophilic attack, while the carbon atom attached to the bromine might be susceptible to nucleophilic substitution under certain conditions.

DFT methods are widely used to predict various spectroscopic properties. Time-dependent DFT (TD-DFT) can be used to calculate the electronic transitions and predict the UV-Vis absorption spectrum. For 4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine, the primary absorption bands are expected in the UV region, corresponding to π-π* transitions within the conjugated system. The presence of the bromine atom and the amino group may cause a bathochromic (red) shift compared to the unsubstituted 4-phenyl-1,2,5-oxadiazol-3-amine. In studies of similar 1,3,4-oxadiazole (B1194373) derivatives, intense absorption maxima were observed around 300 nm. mdpi.com

Vibrational frequencies, corresponding to the infrared (IR) and Raman spectra, can also be calculated. These theoretical spectra are invaluable for interpreting experimental data and assigning specific vibrational modes to different functional groups within the molecule.

Table 3: Predicted Spectroscopic Data for 4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine

| Spectroscopic Property | Predicted Range |

|---|---|

| Maximum UV-Vis Absorption (λmax) | 280-320 nm |

| N-H Stretching (IR) | 3300-3500 cm⁻¹ |

| C=N Stretching (IR) | 1600-1650 cm⁻¹ |

Note: These predictions are based on typical values for the respective functional groups and chromophores.

Bond Dissociation Energy (BDE) is the energy required to break a specific bond homolytically. DFT calculations can provide reliable estimates of BDEs, offering insights into the molecule's thermal stability and potential degradation pathways. The C-Br bond is often a point of interest in brominated aromatic compounds. Computational studies on highly brominated diphenyl ethers have shown that C-Br bond dissociation energies can be influenced by the degree and position of bromine substitution. ubbcluj.ro For 4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine, the C-Br bond is expected to be one of the weaker covalent bonds in the molecule.

Non-Covalent Interactions (NCI) analysis is used to visualize and characterize weak interactions, such as hydrogen bonds and van der Waals forces, both within a molecule (intramolecular) and between molecules (intermolecular). For the title compound, intramolecular hydrogen bonding is unlikely to be significant. However, intermolecular hydrogen bonding involving the amino group and the nitrogen and oxygen atoms of the oxadiazole ring would play a crucial role in the crystal packing and solid-state structure of the compound. Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules are also expected. nih.gov

Molecular Modeling and Simulation

While DFT provides a static picture of a single molecule, molecular modeling and simulation techniques can explore the dynamic behavior of molecules and their interactions in larger systems. Molecular docking, a key molecular modeling technique, could be used to predict how 4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine might interact with biological macromolecules, such as enzymes or receptors. This is particularly relevant given that oxadiazole derivatives are often investigated for their pharmacological potential. nih.govbibliotekanauki.pl Such studies involve placing the molecule into the binding site of a target protein and calculating a "docking score" that estimates the binding affinity.

Molecular dynamics (MD) simulations could be used to study the behavior of the molecule over time, either in isolation or in the presence of a solvent or other molecules. This can provide insights into its conformational flexibility and how it interacts with its environment.

Applications in Advanced Materials Science

Optoelectronic Materials Development

The development of novel organic materials for optoelectronic devices is a rapidly advancing field. The inherent electronic properties of 4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine make it a candidate for investigation in this area.

The optoelectronic potential of 4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine stems from its extended π-conjugated system. This system involves the phenyl ring, the 1,2,5-oxadiazole (furazan) ring, and the amino group substituent. The 1,2,5-oxadiazole ring is known to be an electron-deficient moiety, while the amino group is electron-donating. This intramolecular donor-acceptor character, connected through the π-bridge of the phenyl group, is a fundamental design principle for optoelectronic materials.

This arrangement facilitates intramolecular charge transfer (ICT) upon photoexcitation. The absorption of light promotes an electron from the highest occupied molecular orbital (HOMO), which is typically localized on the electron-donating part of the molecule, to the lowest unoccupied molecular orbital (LUMO), often centered on the electron-accepting portion. This π-π* electron transition is responsible for the material's characteristic absorption and emission properties. researchgate.net The presence of the bromophenyl group can further modulate these electronic properties through inductive effects and by influencing intermolecular packing in the solid state. Derivatives of 1,3,4-oxadiazole (B1194373), a related heterocycle, are well-known for their specific fluorescence properties, which are crucial for light-emitting applications. researchgate.net

The tunable light-emitting properties of conjugated polymers containing fluorene (B118485) and oxadiazole units highlight the potential of such heterocyclic systems in Organic Light-Emitting Diodes (OLEDs). wikipedia.org By modifying the chemical structure, the emission wavelength can be controlled, which is a critical factor for display and lighting technologies. wikipedia.org The donor-acceptor structure of 4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine suggests it could function as an emissive material or a host material in OLEDs.

In the realm of photovoltaics, small amine-containing organic molecules are increasingly used to enhance the performance and stability of perovskite solar cells (PSCs). bohrium.comnih.gov These molecules can passivate defects on the surface of the perovskite material, which are often a source of non-radiative recombination and degradation. bohrium.com The amino group on 4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine could interact with the perovskite surface, mitigating defects and improving charge extraction. Furthermore, heterocyclic compounds are explored as hole transporting materials (HTMs) in PSCs, responsible for efficiently moving positive charge carriers to the electrode. nih.govdntb.gov.ua The conjugated structure of the subject compound makes it a plausible candidate for investigation as an HTM.

| Feature | Implication for Optoelectronics |

| π-Conjugated System | Allows for delocalization of electrons, leading to absorption and emission of light. |

| Donor-Acceptor Structure | Facilitates intramolecular charge transfer (ICT), influencing color and efficiency. |

| Amino Group | Can act as an electron donor and a site for defect passivation in perovskite solar cells. bohrium.com |

| 1,2,5-Oxadiazole Ring | Acts as an electron acceptor, contributing to the electronic properties and thermal stability. |

High Energy Density Materials (HEDMs) Research

The 1,2,5-oxadiazole (furazan) ring is a key building block in the design of high energy density materials (HEDMs) due to its high nitrogen content and positive heat of formation. frontiersin.orgfrontiersin.org The incorporation of energetic functionalities onto this backbone is a common strategy for developing new explosives and propellants. frontiersin.org

Compounds based on the furazan (B8792606) structure are investigated for their detonation performance and sensitivity. frontiersin.org For instance, the introduction of nitramino (-NHNO2) groups to a furazan ring can lead to powerful but sensitive materials, while adding other heterocyclic moieties can improve insensitivity. frontiersin.org While 4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine is not a conventional HEDM, its furazan core makes it a relevant precursor or reference compound in this area of research. The amino group can be a site for further chemical modification, such as nitration, to enhance its energetic properties. The synthesis of related energetic materials often involves derivatives of 3-amino-furazan. researchgate.net

| Compound Family | Example Property | Reference |

| Furazan-based HEDMs | Detonation Velocity (vD) can reach over 8,800 m/s. | frontiersin.org |

| Furazan-based HEDMs | Detonation Pressure (P) can exceed 35 GPa. | frontiersin.org |

| Oxadiazole Energetic Salts | Can exhibit low sensitivity to impact (>40 J) and friction (>360 N). | researchgate.net |

Supramolecular Chemistry and Liquid Crystal Systems

The structure of 4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine contains several features conducive to forming ordered, non-covalent assemblies, which is the focus of supramolecular chemistry. The planar, aromatic bromophenyl and oxadiazole rings can participate in π-π stacking interactions, a key force in the self-assembly of many organic materials. frontiersin.org

Additionally, the amino group is a potent hydrogen bond donor, while the nitrogen and oxygen atoms within the oxadiazole ring can act as hydrogen bond acceptors. This allows for the formation of extensive hydrogen-bonding networks. frontiersin.org These non-covalent interactions—π-π stacking and hydrogen bonding—could guide the molecules to self-assemble into higher-order structures, such as one-dimensional stacks or two-dimensional sheets. While not yet reported, the rigid, rod-like shape of the molecule suggests a potential for liquid crystalline behavior under certain conditions, where molecules exhibit long-range orientational order.

Semiconductor Properties and Charge Carrier Mobility

Organic semiconducting materials are foundational to flexible electronics, and compounds based on extended π-conjugated systems are primary candidates. semanticscholar.org The donor-acceptor architecture of 4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine is a well-established motif for creating organic semiconductors. Such structures can facilitate the transport of either electrons (n-type) or holes (p-type), depending on the relative energy levels of their frontier molecular orbitals (HOMO and LUMO).

Derivatives of 1,3,4-oxadiazole are noted for their role as electron-injection and hole-blocking materials in electronic devices. semanticscholar.org Similarly, polymers containing benzothiadiazole, a related electron-deficient heterocycle, have been synthesized and shown to exhibit n-type charge carrier transport with electron mobilities (μe) in the range of 10⁻² cm² V⁻¹ s⁻¹. mdpi.com The combination of the electron-donating amino group and the electron-accepting oxadiazole ring in the subject compound could lead to ambipolar behavior or be optimized for unipolar transport through chemical modification. The ability to form ordered structures through self-assembly, as discussed in the context of supramolecular chemistry, would be highly beneficial for charge transport, as it enhances the electronic coupling between adjacent molecules.

| Structural Feature | Role in Semiconductor Properties |

| Extended π-Conjugation | Forms pathways for charge carrier movement along the molecular backbone. |

| Donor-Acceptor Design | Modulates HOMO/LUMO energy levels to control charge injection and transport (n-type vs. p-type). |

| Intermolecular Interactions | Ordered packing (e.g., via π-stacking) facilitates efficient charge hopping between molecules. frontiersin.org |

| Heterocyclic Core | The electron-deficient oxadiazole ring promotes n-type (electron) transport. mdpi.com |

Medicinal Chemistry Research Focus on Scaffold Design and Molecular Mechanisms

Oxadiazole Scaffolds as Bioisosteric Replacements in Drug Design

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a cornerstone of medicinal chemistry. Oxadiazole rings are frequently employed as bioisosteres for amide and ester groups to enhance a molecule's pharmacokinetic profile. nih.govresearchgate.net

Strategies for Enhancing Metabolic Stability

A primary motivation for using oxadiazole scaffolds is to improve metabolic stability. researchgate.netnih.gov Ester and amide bonds are susceptible to hydrolysis by esterases and amidases, leading to rapid metabolism and clearance of a drug from the body. The 1,2,5-oxadiazole ring, being an aromatic heterocycle, is generally more resistant to enzymatic degradation.

Resistance to Hydrolysis: By replacing a labile ester or amide linkage with the robust 1,2,5-oxadiazole ring, medicinal chemists can design compounds that are less prone to hydrolytic metabolism. This can lead to a longer half-life, improved oral bioavailability, and a more consistent therapeutic effect. The inherent chemical and thermal stability of the oxadiazole core contributes to this resilience. nih.gov

Blocking Metabolic Hotspots: The introduction of the 4-(4-bromophenyl)-1,2,5-oxadiazol-3-amine scaffold could also serve to block metabolism at or near the site of incorporation, forcing metabolic processes to occur at other, potentially less critical, positions on the molecule.

Modulating Hydrogen-Bonding Potential and Receptor Interactions

The electronic properties of the 1,2,5-oxadiazole ring and its substituents play a crucial role in how the molecule interacts with its biological target.

Hydrogen Bond Acceptors: The two nitrogen atoms within the 1,2,5-oxadiazole ring act as hydrogen bond acceptors. This allows the scaffold to mimic the hydrogen bonding capabilities of the carbonyl oxygen in an amide or ester group, which is often critical for binding to a receptor. researchgate.netrsc.org

Hydrogen Bond Donor: The presence of the 3-amino group (-NH2) provides a strong hydrogen bond donor site. This functionality is vital for forming specific interactions with amino acid residues (such as aspartate or glutamate) in a receptor's binding pocket. rsc.org

Dipole Moment and Aromatic Interactions: The 1,2,5-oxadiazole ring possesses a significant dipole moment, which can influence its orientation within a binding site and contribute to dipole-dipole interactions. The 4-bromophenyl group can engage in various non-covalent interactions, including van der Waals forces, hydrophobic interactions, and π-π stacking with aromatic residues of the target protein. The bromine atom itself can participate in halogen bonding, a specific and directional interaction with electron-rich atoms like oxygen or nitrogen, which can significantly enhance binding affinity.

Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

Structure-Activity Relationship (SAR) studies are essential for optimizing a lead compound into a viable drug candidate. For a scaffold like 4-(4-bromophenyl)-1,2,5-oxadiazol-3-amine, SAR exploration would involve systematically modifying each component of the molecule.

Impact of Substituent Variation (e.g., Bromophenyl vs. other aryl/heteroaryl) on Activity

The nature of the substituent at the 4-position of the oxadiazole ring is a critical determinant of biological activity.

Steric and Lipophilic Properties: The size, shape, and lipophilicity of the substituent are also crucial. Replacing the bromophenyl group with a smaller (e.g., pyridyl) or larger (e.g., naphthyl) ring system would probe the steric constraints of the binding pocket. Changes in lipophilicity would impact solubility, cell permeability, and plasma protein binding.

Table 1: Hypothetical SAR for Variation of the Aryl Substituent

| Substituent at Position 4 | Potential Impact on Activity | Rationale |

|---|---|---|

| 4-Chlorophenyl | Similar or slightly reduced activity | Chlorine is smaller and less polarizable than bromine, potentially weakening halogen bonds. |

| 4-Methoxyphenyl | Increased or decreased activity | The methoxy (B1213986) group is an electron-donor and can act as a hydrogen bond acceptor, altering electronic and binding profiles. |

| 4-Nitrophenyl | Potentially altered activity | The nitro group is a strong electron-withdrawing group, significantly changing the electronic character of the scaffold. |

Scaffold Hybridization for Multi-Target Approaches

Scaffold hybridization involves combining two or more pharmacophores into a single molecule to create a hybrid agent that can interact with multiple biological targets. This is a promising strategy for treating complex diseases like cancer or infections. nih.govrsc.org

Dual-Target Inhibitors: The 4-(4-bromophenyl)-1,2,5-oxadiazol-3-amine scaffold could be chemically linked to another known pharmacophore. For example, if the scaffold shows activity against a particular enzyme, it could be hybridized with a moiety known to inhibit a different but related target in the same disease pathway. Research on quinoline-oxadiazole hybrids has demonstrated the potential of this approach in developing dual anticancer and antimicrobial agents. nih.govrsc.org

Molecular Mechanism Studies of Biological Activity (excluding clinical data)

While specific preclinical studies on 4-(4-bromophenyl)-1,2,5-oxadiazol-3-amine are not available, the known biological activities of related oxadiazole derivatives provide a basis for postulating potential mechanisms of action. Derivatives of 1,2,5-oxadiazole and other isomers have been investigated for a wide range of therapeutic applications. researchgate.netnih.gov

Enzyme Inhibition: Many oxadiazole-containing compounds exert their effects by inhibiting specific enzymes. For example, various oxadiazole derivatives have been developed as inhibitors of kinases, proteases, or enzymes involved in metabolic pathways.

Receptor Modulation: The ability of the scaffold to participate in hydrogen bonding and other non-covalent interactions makes it a candidate for modulating receptor function, acting as either an agonist or an antagonist.

Antimicrobial or Anticancer Activity: The 1,2,5-oxadiazole scaffold is present in compounds investigated for their antimicrobial and anticancer properties. nih.gov The mechanism in such cases often involves the disruption of critical cellular processes in the pathogen or cancer cell, such as DNA replication, cell wall synthesis, or signal transduction pathways. For instance, some studies have explored nih.govnih.govrsc.orgoxadiazolo[3,4-b]pyrazine derivatives as adjuvants to re-sensitize bacteria to antibiotics. nih.gov

Further research, including synthesis, in vitro screening, and detailed mechanistic studies, would be necessary to elucidate the specific biological activities and therapeutic potential of 4-(4-bromophenyl)-1,2,5-oxadiazol-3-amine.

Interaction with Specific Enzyme Targets (e.g., EGFR, VEGFR2, Peptide Deformylase, Estrogen Receptor)

There is currently no specific scientific literature detailing the interaction of 4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine with Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), Peptide Deformylase, or the Estrogen Receptor.

While various oxadiazole isomers, such as 1,2,4-oxadiazoles and 1,3,4-oxadiazoles, have been investigated as inhibitors of EGFR and VEGFR2, this research does not extend to the specific 1,2,5-oxadiazol-3-amine (B3056651) structure . For instance, studies have identified certain 1,2,4-oxadiazole (B8745197) derivatives as potential EGFR inhibitors, and computational studies have explored 1,3,4-oxadiazole (B1194373) derivatives as potential lead inhibitors of VEGFR2. However, these findings are related to different scaffolds and cannot be directly extrapolated to 4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine.

Similarly, a comprehensive search of medicinal chemistry literature did not yield any studies on the inhibitory activity of this compound against Peptide Deformylase or its binding interaction with the Estrogen Receptor.

Investigation of Induced Apoptosis at a Molecular Level

The molecular mechanisms through which 4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine may induce apoptosis have not been specifically elucidated in published research. Investigations into the pro-apoptotic potential of this compound, including its effects on key apoptotic proteins such as caspases, Bcl-2 family members, or other signaling pathways, are absent from the current body of scientific literature. While some 1,2,4-oxadiazole derivatives have been noted as potential inducers of apoptosis, the specific molecular pathways were not detailed for a closely related structure.

Receptor Binding Affinity and Selectivity Studies

Specific data from receptor binding affinity and selectivity studies for 4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine against EGFR, VEGFR2, Peptide Deformylase, or the Estrogen Receptor are not available. Consequently, no quantitative measures of its potency (e.g., IC₅₀, Kᵢ, or EC₅₀ values) or its selectivity for these targets over other related proteins have been reported.

Emerging Research Directions and Future Prospects

Development of Novel and Green Synthetic Methodologies

The principles of green chemistry are increasingly becoming a cornerstone of modern synthetic organic chemistry, aiming to reduce the environmental impact of chemical processes. The synthesis of oxadiazole derivatives, including 4-(4-Bromophenyl)-1,2,5-oxadiazol-3-amine, is an area ripe for the application of these principles. Future research will likely focus on developing synthetic routes that are not only efficient in terms of yield but also environmentally benign.